molecular formula C23H16FN3O4S B2574179 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide CAS No. 922389-87-5

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide

货号: B2574179
CAS 编号: 922389-87-5
分子量: 449.46
InChI 键: DUPQJTISHKSWEW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a benzamide core substituted with three distinct moieties:

  • 2,5-Dioxopyrrolidin-1-yl group: A cyclic imide known to enhance metabolic stability and influence electron distribution .
  • 6-Fluorobenzo[d]thiazol-2-yl group: A fluorinated benzothiazole, likely improving binding affinity through electron-withdrawing effects and hydrophobic interactions .
  • Furan-2-ylmethyl group: A heteroaromatic substituent that may participate in hydrogen bonding or π-π stacking interactions .

属性

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O4S/c24-15-6-7-18-19(12-15)32-23(25-18)26(13-17-5-2-10-31-17)22(30)14-3-1-4-16(11-14)27-20(28)8-9-21(27)29/h1-7,10-12H,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPQJTISHKSWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N(CC3=CC=CO3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H18FN5O3SC_{23}H_{18}FN_5O_3S with a molecular weight of approximately 463.5 g/mol. Its structure features a benzamide core substituted with a fluorobenzo[d]thiazole and a furan moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research on related benzothiazole derivatives indicates that they often exhibit antimicrobial properties. For instance, compounds with similar structural motifs have been tested against various pathogens:

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusAntibacterial15.62
Escherichia coliAntibacterial31.25
Candida albicansAntifungal15.62

These results suggest that the target compound may also be effective against similar microbial strains.

Antitumor Activity

In vitro studies on benzothiazole derivatives indicate promising antitumor activity:

  • Compounds were evaluated against various cancer cell lines, showing significant inhibition of cell growth.
  • The most active derivatives exhibited IC50 values indicating potent antiproliferative effects.

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the benzothiazole and furan rings significantly influence biological activity:

  • Fluoro Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Furan Moiety : The furan ring contributes to the overall stability and reactivity of the compound, which is crucial for its biological interactions .

Case Studies

  • Analgesic Activity : In a study evaluating the analgesic potential of compounds similar to the target molecule, significant pain relief was observed in animal models when tested using acetic acid-induced writhing assays.
  • Anti-inflammatory Effects : Compounds with structural similarities were tested for anti-inflammatory properties and demonstrated efficacy in reducing inflammation in rat paw edema models.

相似化合物的比较

Table 1: Key Structural and Functional Differences

Compound Name & Identifier Core Structure Substituents Reported Target/Activity Reference
Target Compound Benzamide 6-Fluorobenzo[d]thiazol-2-yl, furan-2-ylmethyl, 2,5-dioxopyrrolidin-1-yl Hypothesized PFOR inhibition
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide 5-Chlorothiazol, 2,4-difluorophenyl PFOR enzyme inhibition
Compound 1 (4-(2,5-Dioxo-imidazolidin-1-yl)-N-[4-(5-methoxy-1H-indol-3-yl)-thiazol-2-yl]-butyramide) Butyramide Imidazolidinedione, methoxyindole-thiazole Cyclophilin domain modulation
Compound 13 (1-(2-chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide) Triazole-carboxamide Chlorophenyl, cyclopropyl, dioxopyrrolidinyl-propyl Ranbp2 cyclophilin domain interaction

Key Comparative Insights

A. Substituent Impact on Binding and Selectivity

  • Fluorinated Benzothiazole vs.
  • Dioxopyrrolidinyl vs. Imidazolidinedione : The cyclic imide in the target compound (2,5-dioxopyrrolidin-1-yl) differs from the imidazolidinedione in Compound 1. The former’s rigidity may improve metabolic stability, while the latter’s additional nitrogen could alter hydrogen-bonding interactions .
  • Furan vs. Aromatic Phenyl Groups : The furan-2-ylmethyl substituent introduces oxygen-mediated hydrogen bonding, contrasting with the hydrophobic phenyl groups in compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide .

B. Pharmacological Implications

  • PFOR Inhibition Potential: The benzamide-thiazole scaffold in the target compound aligns with ’s PFOR inhibitor, but the furan and dioxopyrrolidinyl groups may shift selectivity or potency .
  • Protein Interaction Modulation : Compound 13’s triazole-carboxamide core targets Ranbp2, suggesting that the target compound’s benzamide-thiazole scaffold could be adapted for similar applications with modified substituents .

Pharmacokinetic Considerations

  • Metabolic Stability : The dioxopyrrolidinyl group in the target compound may reduce susceptibility to esterase-mediated degradation compared to linear amides in analogs like Compound 1 .
  • Solubility: The fluorobenzo[d]thiazole and furan groups likely reduce aqueous solubility relative to non-fluorinated or polar-substituted analogs, necessitating formulation adjustments .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。